molecular formula C25H22ClN3O4S B11372655 5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11372655
M. Wt: 496.0 g/mol
InChI Key: KCXPWATZJXAWDF-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

The synthesis of 5-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzofuran Ring: This step typically involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction involving a suitable amine and a carbonyl compound.

    Functional Group Modifications:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-Chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules, this compound can be used in organic synthesis and medicinal chemistry.

    Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities or signaling pathways.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases, pending further research and clinical trials.

    Industry: This compound could be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide include other benzofuran derivatives, pyrimidine derivatives, and compounds with similar functional groups. These compounds may share some reactivity and applications but differ in their specific structures and properties. The uniqueness of 5-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide lies in its combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C25H22ClN3O4S

Molecular Weight

496.0 g/mol

IUPAC Name

5-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H22ClN3O4S/c1-4-32-16-11-9-15(10-12-16)22(30)23-20(17-7-5-6-8-19(17)33-23)28-24(31)21-18(26)13-27-25(29-21)34-14(2)3/h5-14H,4H2,1-3H3,(H,28,31)

InChI Key

KCXPWATZJXAWDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SC(C)C

Origin of Product

United States

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